Cas no 1330069-69-6 (tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide)

Tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide is a chiral sulfamidate derivative with applications in asymmetric synthesis and pharmaceutical intermediates. Its rigid bicyclic structure and tert-butoxycarbonyl (Boc) protecting group enhance stability and facilitate selective reactivity in nucleophilic substitution or ring-opening reactions. The 2,2-dioxide moiety imparts polarity, improving solubility in polar aprotic solvents. This compound is particularly valuable in stereoselective transformations due to its well-defined (3aR,6aS) configuration, enabling precise control over chiral center formation. Its synthetic utility lies in the efficient introduction of cyclic sulfamate frameworks, often employed in bioactive molecule development. Proper handling under inert conditions is recommended to preserve its reactivity.
tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide structure
1330069-69-6 structure
Product name:tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
CAS No:1330069-69-6
MF:C10H17NO5S
MW:263.31
CID:5141167
PubChem ID:164890656

tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
    • F77287
    • 1330069-69-6
    • (3aR,6aS)-tert-Butyltetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate2,2-dioxide
    • tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
    • Inchi: 1S/C10H17NO5S/c1-10(2,3)15-9(12)11-7-5-4-6-8(7)16-17(11,13)14/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
    • InChI Key: ZNCCYXVZFSELKH-SFYZADRCSA-N
    • SMILES: O(C(N1S(=O)(=O)O[C@]2(CCC[C@@]12[H])[H])=O)C(C)(C)C

Computed Properties

  • Exact Mass: 263.08274382g/mol
  • Monoisotopic Mass: 263.08274382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.3Ų
  • XLogP3: 1.5

tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P024HEI-250mg
tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
1330069-69-6 95%
250mg
$462.00 2023-12-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637872-100mg
(3aR,6aS)-tert-Butyl tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
1330069-69-6 97%
100mg
¥2094.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637872-250mg
(3aR,6aS)-tert-Butyl tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
1330069-69-6 97%
250mg
¥4447.00 2024-08-09
Bestfluorodrug
YFC00017-100.0mg
tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
1330069-69-6 97%
100.0mg
¥1500 2023-01-04
Bestfluorodrug
YFC00017-500.0mg
tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
1330069-69-6 97%
500.0mg
¥4200 2023-01-04
1PlusChem
1P024HEI-50mg
tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
1330069-69-6 95%
50mg
$156.00 2023-12-22
Bestfluorodrug
YFC00017-500mg
tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
1330069-69-6 97%
500mg
¥4200 2023-09-19
Bestfluorodrug
YFC00017-1.0g
tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
1330069-69-6 97%
1.0g
¥6000 2023-01-04
Bestfluorodrug
YFC00017-1g
tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
1330069-69-6 97%
1g
¥6000 2023-09-19
Bestfluorodrug
YFC00017-100mg
tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
1330069-69-6 97%
100mg
¥1500 2023-09-19

Additional information on tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide

Research Brief on tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide (CAS: 1330069-69-6)

The compound tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide (CAS: 1330069-69-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic sulfonamide derivative is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protease enzymes and inflammatory pathways. Recent studies have highlighted its potential as a versatile building block for drug discovery, owing to its unique stereochemistry and functional group compatibility.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of this compound as a precursor for the development of novel cysteine protease inhibitors. The study demonstrated that the rigid bicyclic scaffold of 1330069-69-6 provides exceptional spatial orientation for pharmacophore placement, enabling selective inhibition of cathepsin family enzymes with IC50 values in the low nanomolar range. Molecular docking simulations revealed favorable interactions with the enzyme active sites, particularly through hydrogen bonding with the sulfonyl oxygen atoms.

Further investigations into the synthetic utility of this compound have been reported in Organic Letters (2024), where a team developed an efficient asymmetric synthesis route starting from commercially available L-proline derivatives. The optimized process achieved an overall yield of 68% with >99% enantiomeric excess, addressing previous challenges in large-scale production. This advancement is particularly significant for the pharmaceutical industry, as it enables cost-effective manufacturing of chiral intermediates for clinical candidates.

Recent patent filings (WO2023187654, 2023) have disclosed novel applications of 1330069-69-6 in the development of anti-inflammatory agents. The compound's unique oxathiazole dioxide moiety was found to modulate NF-κB signaling pathways, showing promising activity in cellular models of rheumatoid arthritis and inflammatory bowel disease. Structure-activity relationship studies identified the tert-butyl carbamate group as crucial for maintaining metabolic stability while optimizing pharmacokinetic properties.

Analytical characterization of this compound has also seen advancements, with a 2024 study in Analytical Chemistry reporting a validated HPLC-MS method for its quantification in biological matrices. The method demonstrated excellent linearity (r² > 0.999) across a concentration range of 1-1000 ng/mL, with precision and accuracy meeting FDA guidelines for bioanalytical method validation. This development supports ongoing pharmacokinetic studies of derivatives containing this structural motif.

Looking forward, the scientific community anticipates expanded applications of 1330069-69-6 in targeted drug delivery systems. Preliminary research presented at the 2024 American Chemical Society National Meeting demonstrated its potential as a linker for antibody-drug conjugates (ADCs), showing improved stability in plasma compared to conventional maleimide-based linkers. These findings position this compound as a valuable tool in the growing field of bioconjugation chemistry.

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Amadis Chemical Company Limited
(CAS:1330069-69-6)tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
A1245276
Purity:99%/99%/99%
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